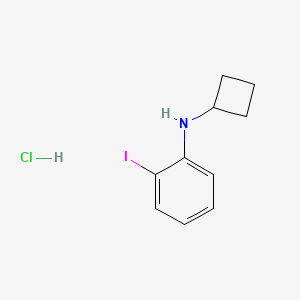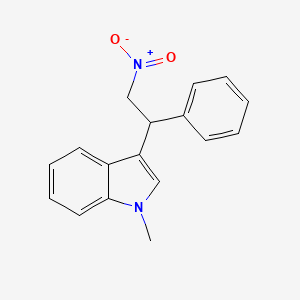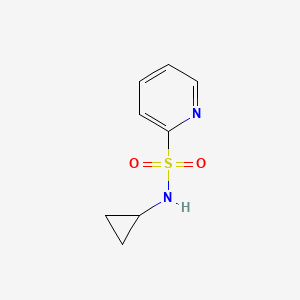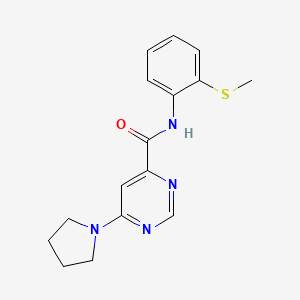
N-((5-benzoylthiophen-2-yl)methyl)-2-(4-fluorophenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((5-benzoylthiophen-2-yl)methyl)-2-(4-fluorophenyl)acetamide, commonly known as BTA-1, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties. BTA-1 is a small molecule that belongs to the class of N-acylthiourea derivatives, which have been reported to exhibit various biological activities, including anticancer, antiviral, and anti-inflammatory effects.
科学的研究の応用
Synthesis and Anti-inflammatory Activity
N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide derivatives, structurally related to N-((5-benzoylthiophen-2-yl)methyl)-2-(4-fluorophenyl)acetamide, have been synthesized and evaluated for their anti-inflammatory activity. Some of these compounds have shown significant anti-inflammatory properties (Sunder & Maleraju, 2013).
Ligand-Protein Interactions and Photovoltaic Efficiency
Various benzothiazolinone acetamide analogs, closely related to N-((5-benzoylthiophen-2-yl)methyl)-2-(4-fluorophenyl)acetamide, have been synthesized and studied for their vibrational spectra, electronic properties, and photovoltaic efficiency. These compounds have potential as photosensitizers in dye-sensitized solar cells (DSSCs) and exhibit good light harvesting efficiency and free energy of electron injection, making them suitable for photovoltaic cells (Mary et al., 2020).
Potential Antipsychotic Agents
A series of 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, structurally akin to N-((5-benzoylthiophen-2-yl)methyl)-2-(4-fluorophenyl)acetamide, have been synthesized and evaluated for their antipsychotic-like profile in animal behavior tests. These compounds, notably 1,3-dimethyl-4-(iminophenylmethyl)-1H-pyrazol-5-ol, have shown potential as novel antipsychotic agents, displaying reduced spontaneous locomotion in mice without binding to D2 dopamine receptors (Wise et al., 1987).
Imaging of Translocator Protein in Brain
Compounds like N-benzyl-N-ethyl-2-[7,8-dihydro-7-(2-18F-fluoroethyl)-8-oxo-2-phenyl-9H-purin-9-yl]acetamide and N-benzyl-N-methyl-2-[7,8-dihydro-7-(2-18F-fluoroethyl)-8-oxo-2-phenyl-9H-purin-9-yl]acetamide, related to N-((5-benzoylthiophen-2-yl)methyl)-2-(4-fluorophenyl)acetamide, have been evaluated for their potential in imaging translocator protein (TSPO) in the infarcted rat brain using PET. These studies suggest their usefulness for imaging studies of TSPO in primates (Yui et al., 2010).
特性
IUPAC Name |
N-[(5-benzoylthiophen-2-yl)methyl]-2-(4-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FNO2S/c21-16-8-6-14(7-9-16)12-19(23)22-13-17-10-11-18(25-17)20(24)15-4-2-1-3-5-15/h1-11H,12-13H2,(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBABFDQPCATYCQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(S2)CNC(=O)CC3=CC=C(C=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FNO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![1-{4-[2-(3-Methoxyphenoxy)ethyl]piperazin-1-yl}-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2388073.png)
![Ethyl 4-[1-[[(E)-4-(dimethylamino)but-2-enoyl]amino]ethyl]piperidine-1-carboxylate](/img/structure/B2388074.png)
![5-cyclopropyl-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)isoxazole-3-carboxamide](/img/structure/B2388075.png)




![2-(4-Methoxyphenyl)-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride](/img/structure/B2388082.png)
![2-amino-N-(3-methoxypropyl)-1-(thiophen-2-ylmethylideneamino)pyrrolo[3,2-b]quinoxaline-3-carboxamide](/img/structure/B2388085.png)